2-(Pyridin-2-yl)ethyl methanesulfonate
Overview
Description
2-(Pyridin-2-yl)ethyl methanesulfonate is an organic compound that features a pyridine ring attached to an ethyl group, which is further bonded to a methanesulfonate group
Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain biological activities
Biochemical Pathways
Similar compounds have been shown to affect the production of collagen in vitro , suggesting potential involvement in the collagen synthesis pathway.
Result of Action
Similar compounds have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl methanesulfonate typically involves the reaction of 2-pyridylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Pyridylethanol+Methanesulfonyl chloride→2-Pyridin-2-ylethyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The pyridine ring can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biological molecules through nucleophilic substitution.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-ylethyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
2-Pyridin-2-ylethyl bromide: Similar structure but with a bromide leaving group.
2-Pyridin-2-ylethyl tosylate: Similar structure but with a tosylate leaving group.
Uniqueness
2-(Pyridin-2-yl)ethyl methanesulfonate is unique due to the methanesulfonate group’s excellent leaving ability, which facilitates nucleophilic substitution reactions more efficiently compared to chloride or bromide analogs. This makes it a valuable reagent in organic synthesis and various research applications.
Properties
IUPAC Name |
2-pyridin-2-ylethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGSHCWOMRPYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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